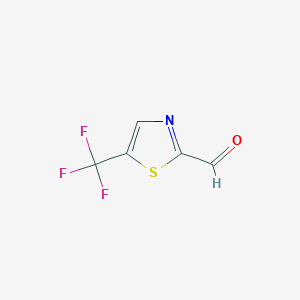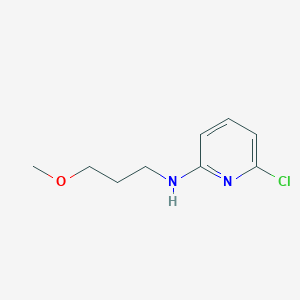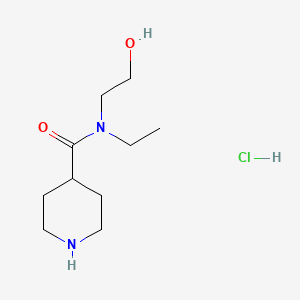
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (TFMTC) is a trifluoromethylated thiazole derivative that has been widely studied for its biological and medicinal properties. It has been used as a pharmaceutical intermediate and as a building block for the synthesis of various biologically active molecules. TFMTC has been found to possess anti-inflammatory, anti-oxidant, anti-diabetic, and anti-cancer activities. In addition, it has been reported to possess antifungal and antiviral properties.
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is a common moiety in pharmaceutical compounds due to its ability to enhance the biological activity and metabolic stability of drugs. “5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde” could potentially be used as a building block in the synthesis of new medicaments, similar to how related compounds are used in drugs for conditions like acute migraine .
Agrochemical Synthesis
Compounds with trifluoromethyl groups have shown higher fungicidal activity compared to other derivatives. This chemical could serve as a precursor in the synthesis of agrochemicals, offering enhanced efficacy in plant protection .
Cyclocondensation Reactions
In synthetic chemistry, trifluoromethyl-containing building blocks are utilized in cyclocondensation reactions. “5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde” may be involved in such reactions to create complex cyclic structures for various applications .
Antimicrobial Agents
The structural features of trifluoromethylated compounds contribute to their antimicrobial properties. This specific compound could be explored for its potential use as an antimicrobial agent, possibly leading to new treatments for bacterial infections .
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQGBUDNIUMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
CAS RN |
1379174-19-2 | |
| Record name | 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)

![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)







